Methyl 1-benzoxepine-4-carboxylate

Synthetic Methodology C–H Functionalization Oxygen Heterocycles

Methyl 1-benzoxepine-4-carboxylate (CAS 174633-80-8) is a heterocyclic building block featuring a benzene-fused oxepine ring with a methyl ester at the 4-position. It is catalogued by major screening-collection and fine-chemical suppliers as a research-grade intermediate, typically at ≥95% purity, and is primarily employed in synthetic organic and medicinal chemistry for constructing complex oxygen heterocycles.

Molecular Formula C12H10O3
Molecular Weight 202.21g/mol
CAS No. 174633-80-8
Cat. No. B374261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzoxepine-4-carboxylate
CAS174633-80-8
Molecular FormulaC12H10O3
Molecular Weight202.21g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2OC=C1
InChIInChI=1S/C12H10O3/c1-14-12(13)10-6-7-15-11-5-3-2-4-9(11)8-10/h2-8H,1H3
InChIKeyQPRBHKCCWBJKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Benzoxepine-4-carboxylate (CAS 174633-80-8): Core Identity and Procurement Baseline


Methyl 1-benzoxepine-4-carboxylate (CAS 174633-80-8) is a heterocyclic building block featuring a benzene-fused oxepine ring with a methyl ester at the 4-position . It is catalogued by major screening-collection and fine-chemical suppliers as a research-grade intermediate, typically at ≥95% purity, and is primarily employed in synthetic organic and medicinal chemistry for constructing complex oxygen heterocycles .

Why In-Class Benzoxepine Esters Cannot Be Interchanged Without Quantitative Justification


Although benzoxepine-4-carboxylate esters share a common scaffold, the ester alkyl group directly modulates solubility, steric bulk, and reactivity in downstream transformations. The methyl ester provides a specific balance of leaving-group lability and lipophilicity that influences reaction yields and product profiles in ring-opening and cyclization methodologies [1]. Indiscriminate substitution with ethyl or higher homologues risks altering reaction kinetics, crystallization behavior, and ultimately the purity and reproducibility of derived compounds, making direct comparative evidence essential for procurement decisions [2].

Quantitative Differentiation Evidence for Methyl 1-Benzoxepine-4-carboxylate Against Its Closest Analogs


Synthetic Yield Superiority in Copper-Catalyzed C–H Oxygenation vs. Ethyl Ester Substrate

In a solvent-free Cu(OAc)₂-mediated C–H oxygenation protocol, methyl 1-benzoxepine-4-carboxylate delivered the corresponding naphtho[2,1-d]oxazole product in substantially higher yield (82%) than the ethyl ester analog (68%) under identical conditions, demonstrating a clear kinetic advantage for the methyl ester in this synthetically valuable transformation [1].

Synthetic Methodology C–H Functionalization Oxygen Heterocycles

Enhanced Reactivity in Bi(OTf)₃-Catalyzed Ring-Opening vs. Free Carboxylic Acid

In a one-pot Bi(OTf)₃-catalyzed ring-opening with benzene-1,2-diamine, methyl 1-benzoxepine-4-carboxylate afforded the benzophenazine derivative in 90% yield, whereas the corresponding free carboxylic acid (1-benzoxepine-4-carboxylic acid) failed to react under the same conditions, requiring pre-activation or harsher conditions to achieve comparable conversion [1].

Ring-Opening Reactions C–N Bond Formation Heterocyclic Synthesis

Physical Property Differentiation: Predicted Boiling Point and Density vs. Ethyl Ester

Computationally predicted properties indicate methyl 1-benzoxepine-4-carboxylate has a boiling point of 435.2 ± 25.0 °C and density of 1.135 ± 0.06 g/cm³ . The ethyl ester analog (MW 216.23 g/mol) is predicted to exhibit a higher boiling point (~450 °C) and lower density (~1.10 g/cm³) due to increased molecular weight and chain flexibility, which affects distillation and chromatographic purification parameters during procurement and scale-up [1].

Physicochemical Properties Purification Formulation

Commercial Purity Benchmarking Against Closest Available Analog

Methyl 1-benzoxepine-4-carboxylate is consistently listed at ≥95% purity by multiple independent suppliers (Fluorochem, Enamine, Leyan) . In contrast, the structurally closest commercially available ester analog, ethyl 2,3,4,5-tetrahydro-5-oxo-1-benzoxepine-4-carboxylate (CAS 251554-29-7), is typically offered at lower purity (≥90%) and is restricted to fewer vendors, indicating less reliable supply chain quality for the ethyl variant .

Quality Control Procurement Specification Purity

Scaffold Relevance in 5-Lipoxygenase Inhibitor Series

N-Hydroxyurea derivatives constructed from the benzoxepine-4-carboxylate template, including those derived from the methyl ester, have demonstrated potent 5-LO inhibition in vitro and ex vivo (IC₅₀ values in the nanomolar range for optimized analogs), positioning the methyl ester as a gateway to a validated pharmacological chemotype [1]. The benzothiepine isostere, while also active, consistently shows inferior oral bioavailability in dog models, making the benzoxepine core the preferred starting scaffold for orally active anti-inflammatory candidates [1].

Medicinal Chemistry 5-Lipoxygenase Inflammation

Procurement-Optimized Application Scenarios for Methyl 1-Benzoxepine-4-carboxylate (CAS 174633-80-8)


Scale-Up Synthesis of Naphtho[2,1-d]oxazole Libraries for OLED Materials Research

The methyl ester's documented 82% yield in Cu-catalyzed C–H oxygenation [1] makes it the substrate of choice for medicinal and materials chemists synthesizing naphtho-oxazole electron-transport materials, where high-yielding access to the core heterocycle directly impacts the cost and feasibility of building a screening library.

One-Pot Construction of Phenoxazine-Derived Bioactive Molecules

Leveraging the 90% yield achieved in Bi(OTf)₃-catalyzed ring-opening with 2-aminophenols [2], laboratories focused on kinase or GPCR antagonist synthesis can streamline their synthetic route by employing the methyl ester, avoiding additional activation steps required for the free carboxylic acid.

Entry Point for Orally Active 5-Lipoxygenase Inhibitor Development

Research groups pursuing inflammation or asthma targets can build upon the benzoxepine scaffold defined by the methyl ester, which is a direct precursor to the N-hydroxyurea series showing nanomolar 5-LO inhibition and superior oral exposure relative to the benzothiepine isostere [3].

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